Clindamycin, Antibiotic for Culture Media Use Only
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Overview
Description
Clindamycin is a lincosamide antibiotic widely used for treating various bacterial infections. It is particularly effective against anaerobic bacteria and certain protozoal infections. Clindamycin works by inhibiting bacterial protein synthesis, making it a valuable tool in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clindamycin is synthesized from lincomycin, a naturally occurring antibiotic. The synthesis involves the chlorination of lincomycin to produce clindamycin. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of clindamycin involves large-scale fermentation of Streptomyces lincolnensis to produce lincomycin, followed by chemical modification to obtain clindamycin. The process includes purification steps to ensure the final product’s quality and efficacy .
Chemical Reactions Analysis
Types of Reactions: Clindamycin undergoes various chemical reactions, including:
Oxidation: Clindamycin can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can convert clindamycin back to lincomycin.
Substitution: Chlorine atoms in clindamycin can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Clindamycin sulfoxide.
Reduction: Lincomycin.
Substitution: Various clindamycin derivatives.
Scientific Research Applications
Clindamycin is extensively used in scientific research due to its broad-spectrum antibacterial properties. Some key applications include:
Chemistry: Used as a reference compound in the development of new antibiotics.
Biology: Employed in cell culture media to prevent bacterial contamination.
Medicine: Investigated for its efficacy against resistant bacterial strains and its role in combination therapies.
Industry: Utilized in the production of sterile pharmaceutical products
Mechanism of Action
Clindamycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the elongation of the peptide chain during translation, effectively stopping bacterial growth. The drug also disrupts the bacterial cell wall, enhancing its bactericidal properties .
Comparison with Similar Compounds
Lincomycin: The parent compound from which clindamycin is derived.
Erythromycin: A macrolide antibiotic with a similar mechanism of action.
Azithromycin: Another macrolide with a broader spectrum of activity.
Uniqueness of Clindamycin: Clindamycin is unique due to its high efficacy against anaerobic bacteria and its ability to penetrate tissues, including bone and abscesses. It also has a longer post-antibiotic effect compared to other antibiotics, making it a valuable option for treating severe infections .
Properties
Molecular Formula |
C18H33ClN2O5S |
---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9?,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
InChI Key |
KDLRVYVGXIQJDK-PSUNAQLJSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
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